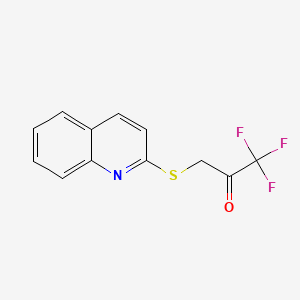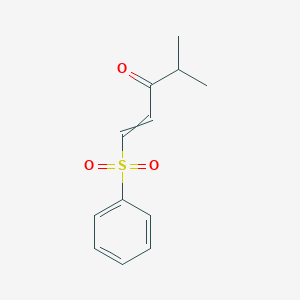![molecular formula C26H45NO B14284700 4-[Methyl(octadecyl)amino]benzaldehyde CAS No. 117846-67-0](/img/structure/B14284700.png)
4-[Methyl(octadecyl)amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(octadecyl)amino]benzaldehyde is an organic compound with the molecular formula C26H45NO. It is a derivative of benzaldehyde, where the hydrogen atom on the nitrogen of the amino group is replaced by a methyl group, and the nitrogen is further substituted with an octadecyl group. This compound is known for its unique structure, which combines the properties of an aldehyde and a long-chain alkylamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(octadecyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with octadecylamine in the presence of a methylating agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium methoxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzaldehyde attacks the methylating agent, followed by the addition of octadecylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature conditions is crucial to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Methyl(octadecyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 4-[Methyl(octadecyl)amino]benzoic acid
Reduction: 4-[Methyl(octadecyl)amino]benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Applications De Recherche Scientifique
4-[Methyl(octadecyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring long-chain alkylamines.
Mécanisme D'action
The mechanism of action of 4-[Methyl(octadecyl)amino]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s effects on cellular pathways are mediated through its ability to modify proteins and other biomolecules via covalent bonding.
Comparaison Avec Des Composés Similaires
4-[Methyl(octadecyl)amino]benzaldehyde can be compared with other similar compounds such as:
4-[Ethyl(methyl)amino]benzaldehyde: Similar structure but with a shorter alkyl chain, leading to different physical properties and reactivity.
4-Aminobenzaldehyde: Lacks the long alkyl chain and methyl substitution, resulting in different chemical behavior and applications.
Benzaldehyde: The parent compound, which lacks the amino and alkyl substitutions, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of an aldehyde group with a long-chain alkylamine, providing a balance of reactivity and hydrophobicity that is valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
117846-67-0 |
|---|---|
Formule moléculaire |
C26H45NO |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
4-[methyl(octadecyl)amino]benzaldehyde |
InChI |
InChI=1S/C26H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27(2)26-21-19-25(24-28)20-22-26/h19-22,24H,3-18,23H2,1-2H3 |
Clé InChI |
IRYBBAQPLIKGMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)

![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

